molecular formula C23H20ClN5O2 B2829327 1-(4-chlorophenyl)-N-(3-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326881-31-5

1-(4-chlorophenyl)-N-(3-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2829327
CAS No.: 1326881-31-5
M. Wt: 433.9
InChI Key: AAARNPSBENDQPA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(3-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H20ClN5O2 and its molecular weight is 433.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has demonstrated the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, exploring their potential for lipase and α-glucosidase inhibition. This study found that certain compounds exhibited significant enzyme inhibition, indicating potential therapeutic applications (Bekircan et al., 2015).

Antioxidant Properties

Antioxidant Activity of Triazole Derivatives

The synthesis and evaluation of antioxidant properties of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives were explored. The research indicates that these compounds possess promising antioxidant and antiradical activities, highlighting their potential in addressing oxidative stress-related disorders (Bekircan et al., 2008).

Molecular Interaction Analysis

π-Hole Tetrel Bonding Interactions in Ethyl 2-Triazolyl-2-Oxoacetate Derivatives

This study focused on the synthesis, characterization, and analysis of π-hole tetrel bonding interactions within ethyl 2-triazolyl-2-oxoacetate derivatives. Through Hirshfeld surface analysis and DFT calculations, the research provides insight into the molecular interactions of these compounds, which could be crucial for designing new materials or drugs (Ahmed et al., 2020).

Antimicrobial and Antitubercular Activities

Synthesis and Antimicrobial Activities

The development of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities revealed that certain compounds exhibit significant inhibitory effects against a range of microbial strains. This suggests potential applications in combating infectious diseases (Bektaş et al., 2010).

Development of Mycobacterium Tuberculosis GyrB Inhibitors

A study on the synthesis of pyrazolo[4,3-c]pyridine carboxamides aimed at inhibiting the Mycobacterium tuberculosis pantothenate synthetase revealed promising compounds with significant inhibitory concentrations. Such findings are crucial for developing new antitubercular drugs (Amaroju et al., 2017).

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(3-ethoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O2/c1-2-31-20-7-3-5-16(13-20)14-26-23(30)21-22(17-6-4-12-25-15-17)29(28-27-21)19-10-8-18(24)9-11-19/h3-13,15H,2,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAARNPSBENDQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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